N-(5-chloro-2-ethoxybenzyl)glycine
Description
N-(5-chloro-2-ethoxybenzyl)glycine is an amino acid derivative featuring a benzyl ring substituted with a chlorine atom at position 5 and an ethoxy group (-OCH₂CH₃) at position 2, linked to a glycine moiety. Its molecular formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of 275.75 g/mol . The compound is synthesized through multi-step reactions involving controlled temperature conditions and purification via chromatography or recrystallization. Its crystalline solid form and stability are comparable to other benzyl-substituted glycine derivatives, making it a candidate for pharmacological studies, particularly in neurotransmitter regulation or enzyme inhibition .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.687 |
IUPAC Name |
2-[(5-chloro-2-ethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-10-4-3-9(12)5-8(10)6-13-7-11(14)15/h3-5,13H,2,6-7H2,1H3,(H,14,15) |
InChI Key |
CORPWGUGJKGBDY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Benzyl Ring) | Key Synthesis Features | Bioactivity Notes |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₈ClN₃O₂ | 275.75 | 5-Cl, 2-OCH₂CH₃ | Purification via chromatography | Potential neurotransmitter modulation |
| N-(5-chloro-2-methoxybenzyl)glycine | C₁₁H₁₄ClNO₃ | 233.66 | 5-Cl, 2-OCH₃ | EDCI/DMAP coupling reagents | Enhanced solubility; moderate binding |
| N-(5-chloro-2-propoxybenzyl)glycine | C₁₂H₁₆ClNO₃ | 257.71 | 5-Cl, 2-OCH₂CH₂CH₃ | High-yield synthesis (95% purity) | Increased lipophilicity; unconfirmed targets |
Structural Modifications and Physicochemical Properties
- Alkoxy Chain Length: Methoxy (OCH₃): The shortest chain in N-(5-chloro-2-methoxybenzyl)glycine reduces steric hindrance and increases solubility in polar solvents but may limit membrane permeability . Propoxy (OCH₂CH₂CH₃): The longest chain enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Electron-Donating Effects : Methoxy and ethoxy groups donate electrons via resonance, stabilizing the benzyl ring and influencing binding to electron-deficient targets. Chlorine’s electron-withdrawing effect may counterbalance this, creating a unique electronic profile .
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